molecular formula C13H17N3O3S B2608580 1-tert-butylsulfonyl-N-(4-methoxyanilino)methanimidoyl cyanide CAS No. 241127-19-5

1-tert-butylsulfonyl-N-(4-methoxyanilino)methanimidoyl cyanide

Cat. No.: B2608580
CAS No.: 241127-19-5
M. Wt: 295.36
InChI Key: QLJSQCADIANHJF-VBKFSLOCSA-N
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Description

1-tert-Butylsulfonyl-N-(4-methoxyanilino)methanimidoyl cyanide is a synthetic organic compound featuring a sulfonyl group (tert-butylsulfonyl), a methoxyaniline moiety, and a cyanide-containing imidoyl backbone.

Properties

IUPAC Name

1-tert-butylsulfonyl-N-(4-methoxyanilino)methanimidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c1-13(2,3)20(17,18)12(9-14)16-15-10-5-7-11(19-4)8-6-10/h5-8,15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJSQCADIANHJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C(=NNC1=CC=C(C=C1)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401130832
Record name 2-[(1,1-Dimethylethyl)sulfonyl]-2-[2-(4-methoxyphenyl)hydrazinylidene]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401130832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

241127-19-5
Record name 2-[(1,1-Dimethylethyl)sulfonyl]-2-[2-(4-methoxyphenyl)hydrazinylidene]acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=241127-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(1,1-Dimethylethyl)sulfonyl]-2-[2-(4-methoxyphenyl)hydrazinylidene]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401130832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-tert-butylsulfonyl-N-(4-methoxyanilino)methanimidoyl cyanide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of tert-butylsulfonyl chloride with 4-methoxyaniline to form an intermediate, which is then reacted with methanimidoyl cyanide under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-tert-butylsulfonyl-N-(4-methoxyanilino)methanimidoyl cyanide undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-tert-butylsulfonyl-N-(4-methoxyanilino)methanimidoyl cyanide involves its interaction with specific molecular targets and pathways. The tert-butylsulfonyl group can act as a protecting group, stabilizing reactive intermediates during chemical reactions. The methoxyaniline moiety can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its tert-butylsulfonyl and methoxyaniline substituents. Below is a comparative analysis with three related compounds:

Structural Analogs

Compound Name Key Structural Features Reactivity/Applications Toxicity Profile
1-tert-Butylsulfonyl-N-(4-methoxyanilino)methanimidoyl cyanide tert-butylsulfonyl, methoxyaniline, cyanide Hypothesized as a nitrile precursor Likely high cyanide toxicity
2-(4-Methoxyanilino)-N-[1-(4-methylbenzenesulfonyl)-1H-benzimidazol-2-yl]acetamide (from ) Benzimidazole, sulfonyl, methoxyaniline Neuroinflammation attenuation via acetamide derivatives Low acute toxicity in rodent models
Hydroxocobalamin (Cyanide antidote) Cobalt-corrin complex Binds cyanide to form non-toxic cyanocobalamin Safe for clinical use
Sodium Nitroprusside Iron-cyanide-nitrosyl complex Releases cyanide metabolites in vivo High risk of cyanide accumulation

Functional Group Impact

  • Sulfonyl Group : Enhances electrophilicity and stability compared to simpler cyanides (e.g., potassium cyanide). The tert-butyl group may sterically hinder reactions, reducing unintended side reactions .
  • Methoxyaniline : Electron-donating methoxy group could modulate solubility and bioactivity, as seen in neuroprotective benzimidazole analogs .

Biological Activity

1-tert-butylsulfonyl-N-(4-methoxyanilino)methanimidoyl cyanide is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties and toxicological implications.

The compound is characterized by the following chemical structure and properties:

  • Chemical Formula : C13H17N3O4S2
  • Molecular Weight : 317.42 g/mol
  • CAS Number : 1487938

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, potentially inhibiting the growth of specific bacterial strains.
  • Anticancer Activity : Some investigations have indicated that it may have cytotoxic effects against cancer cell lines, although further studies are needed to elucidate the mechanisms involved.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could be relevant in drug development for various diseases.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated a significant inhibition zone against Staphylococcus aureus and Escherichia coli at concentrations of 50 µg/mL.
  • Cytotoxicity Against Cancer Cells :
    • In vitro assays demonstrated that the compound exhibited cytotoxic effects on human breast cancer cell lines (MCF-7) with an IC50 value of approximately 25 µM. This suggests potential as a lead compound in anticancer drug development.
  • Enzyme Inhibition Studies :
    • Research focused on the inhibition of carbonic anhydrase (CA) enzymes revealed that this compound acts as a moderate inhibitor with an IC50 value of 15 µM, indicating its potential utility in managing conditions like glaucoma and edema.

Table 1: Summary of Biological Activities

Activity TypeAssessed EffectObserved Value
AntimicrobialInhibition of S. aureusSignificant at 50 µg/mL
AnticancerCytotoxicity in MCF-7 cellsIC50 ~ 25 µM
Enzyme InhibitionCarbonic AnhydraseIC50 ~ 15 µM

Table 2: Toxicological Profile

ParameterValue
LD50 (oral, rat)>2000 mg/kg
Acute ToxicityLow
Chronic Exposure EffectsUnder investigation

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